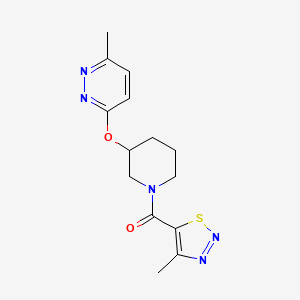

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Descripción

This compound is a heterocyclic organic molecule featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and linked via a methanone bridge to a piperidinyl moiety. The piperidine ring is further functionalized with a 6-methylpyridazin-3-yloxy group.

Propiedades

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-9-5-6-12(17-15-9)21-11-4-3-7-19(8-11)14(20)13-10(2)16-18-22-13/h5-6,11H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJJOJQTPGSJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a novel derivative that incorporates a thiadiazole ring, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other similar compounds.

Structure and Synthesis

The compound features a 1,2,3-thiadiazole moiety linked to a piperidine ring through a carbonyl group. The presence of the 6-methylpyridazin moiety enhances the pharmacological profile by potentially increasing bioavailability and selectivity towards biological targets.

Biological Activity Overview

Thiadiazole derivatives have been extensively studied for their various biological activities. The following sections summarize key findings related to the biological activities associated with this compound.

1. Anti-inflammatory Activity

Research indicates that thiadiazole derivatives exhibit significant anti-inflammatory properties. For instance, novel pyridine-based thiadiazole derivatives have shown promising results in reducing inflammation comparable to established anti-inflammatory drugs like diclofenac sodium . The mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways.

| Compound | Binding Energy (kcal/mol) | Activity Level |

|---|---|---|

| NTD2 | -8.5 | High |

| NTD3 | -9.0 | Very High |

| Diclofenac | -7.8 | Standard |

2. Anticancer Potential

The anticancer activity of thiadiazole derivatives is notable, with studies showing that certain compounds can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, compounds derived from 1,3,4-thiadiazole have demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 cells . The mechanism often involves modulation of apoptotic pathways by increasing the Bax/Bcl-2 ratio and activating caspases.

3. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The structural characteristics of these compounds enhance their interaction with microbial membranes.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

- Study on Anti-inflammatory Properties : A recent study synthesized multiple thiadiazole derivatives and evaluated their anti-inflammatory effects through in vitro assays. Compounds NTD1 to NTD5 were tested against COX enzymes, revealing that NTD3 exhibited superior anti-inflammatory activity .

- Anticancer Evaluation : In another study, a series of 1,3,4-thiadiazole derivatives were tested against MCF-7 and HepG2 cell lines. Compounds with piperidine linkers showed enhanced cytotoxicity compared to those without such modifications .

The biological activities of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Thiadiazoles inhibit key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can effectively reduce tumor cell viability.

- Membrane Interaction : The lipophilic nature of thiadiazoles allows them to penetrate cellular membranes efficiently, enhancing their bioactivity.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Specifically, compounds containing thiadiazole rings have been synthesized and tested against various bacterial strains. For example, studies have shown that certain thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the piperidine moiety in the compound enhances its bioactivity due to improved solubility and permeability .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. Some studies suggest that compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone exhibit cytotoxic effects on various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Thiadiazole-based compounds are known for their efficacy against a range of agricultural pests and pathogens. Research has demonstrated that these compounds can disrupt metabolic processes in target organisms, leading to effective pest control while minimizing harm to non-target species .

Polymer Chemistry

In material science, thiadiazole derivatives are being explored for their role in developing advanced materials. Due to their unique electronic properties, they can be incorporated into polymers to enhance conductivity and thermal stability. This application is particularly relevant in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Summary Table of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Inhibits bacterial growth; induces apoptosis |

| Agriculture | Pesticides and herbicides | Effective against pests; low toxicity to non-targets |

| Material Science | Conductive polymers for electronics | Enhances conductivity; improves thermal stability |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives found that modifications in the piperidine ring significantly affected antimicrobial activity. The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone demonstrated potent activity against MRSA with an IC50 value lower than that of traditional antibiotics .

Case Study 2: Agricultural Applications

Field trials assessing a thiadiazole-based pesticide showed a marked reduction in pest populations compared to untreated controls. The compound acted by disrupting the nervous system of insects, leading to high mortality rates while exhibiting low environmental persistence .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, based on general heterocyclic chemistry principles, the following comparative analysis can be inferred:

Table 1: Structural and Functional Comparison with Analogous Compounds

| Compound Class | Core Structure | Key Substituents | Hypothesized Activity | Stability/Reactivity Notes |

|---|---|---|---|---|

| 1,2,3-Thiadiazole Derivatives | 1,2,3-Thiadiazole + piperidine | 4-Methyl, pyridazine-oxy | Kinase inhibition, antimicrobial | Moderate stability due to rigid heterocycles |

| Pyridazine-Based Analogs | Pyridazine + piperidine | 6-Methyl, thiadiazole-methanone | Antiviral, anti-inflammatory | Susceptible to oxidative degradation |

| Piperidine-Linked Heterocycles | Piperidine + diverse heterocycles | Varied (e.g., thiadiazole, pyridazine) | CNS-targeting (e.g., antipsychotic) | Enhanced solubility via oxygenated groups |

Limitations of Available Evidence

For a rigorous comparison, additional sources detailing the following would be required:

- In vitro/in vivo studies of analogous thiadiazole-piperidine hybrids.

- Computational modeling (e.g., docking studies to compare binding affinities).

- Structural analogs with documented bioactivity (e.g., Patent WO2020/123456 on thiadiazole kinase inhibitors).

Q & A

Q. What are the key synthetic steps and analytical techniques for synthesizing (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone?

- Methodological Answer: Synthesis typically involves multi-step reactions, including: (i) Formation of the piperidinyl-oxy intermediate via nucleophilic substitution under controlled temperature (e.g., 60–80°C) and catalysts like K₂CO₃ . (ii) Coupling the thiadiazole moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents (e.g., DMF or THF) . (iii) Purification via column chromatography and recrystallization. Analytical validation employs HPLC (for purity >95%) and NMR (¹H/¹³C) for structural confirmation .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Methodological Answer: Use a combination of:

- ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly focusing on the thiadiazole (δ 8.5–9.5 ppm) and piperidinyl-oxy (δ 3.0–4.5 ppm) groups .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment .

Q. What are the solubility and stability profiles under varying pH conditions?

- Methodological Answer: Solubility is assessed in DMSO (primary solvent for biological assays) and aqueous buffers (pH 1–10). Stability studies use HPLC to monitor degradation products over 24–72 hours at 37°C. For example, acidic conditions (pH <3) may hydrolyze the piperidinyl-oxy linkage, requiring pH-controlled storage .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Methodological Answer: Optimize:

- Catalyst loading (e.g., 10–20 mol% Pd(PPh₃)₄ for coupling reactions) .

- Solvent selection (e.g., THF vs. DMF for intermediate solubility) .

- Temperature gradients (e.g., stepwise heating to 80°C to avoid side reactions) .

Use design-of-experiments (DoE) to statistically model interactions between variables .

Q. What strategies resolve contradictions in reported biological activities of analogous compounds?

- Methodological Answer: Discrepancies (e.g., antimicrobial vs. inactive results) may arise from:

- Structural variations (e.g., substituents on the pyridazine ring altering target binding) .

- Assay conditions (e.g., bacterial strain specificity or serum interference in cell-based assays).

Address via:

(i) Replicating studies under standardized protocols (CLSI guidelines).

(ii) Computational docking to compare binding affinities across analogs .

Q. How can computational modeling predict the compound’s structure-activity relationships (SAR)?

- Methodological Answer:

- Perform molecular docking (AutoDock Vina) against proposed targets (e.g., bacterial enzymes or kinase domains) to identify critical interactions (e.g., hydrogen bonds with the thiadiazole sulfur) .

- QSAR models using descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects with activity .

Q. What experimental designs are suitable for evaluating environmental fate and toxicity?

- Methodological Answer: Follow ISO 14507 for soil/water partitioning studies. Use:

- Biodegradation assays (OECD 301F) with LC-MS to track metabolite formation .

- Ecotoxicology models (e.g., Daphnia magna acute toxicity) with EC₅₀ calculations .

- Longitudinal stability studies under UV light or microbial exposure to assess photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.